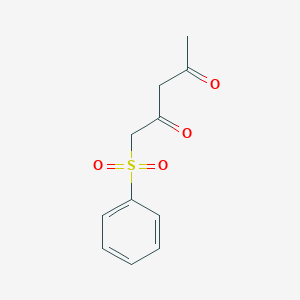
1-(Phenylsulfonyl)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylsulfonyl)pentane-2,4-dione is an organic compound characterized by the presence of a phenylsulfonyl group attached to a pentane-2,4-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)pentane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of pentane-2,4-dione with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the sulfonyl chloride group by the diketone.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Solvent selection and reaction optimization are crucial for maximizing product purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylsulfonyl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The diketone moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the diketone under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted diketone derivatives.
Scientific Research Applications
1-(Phenylsulfonyl)pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)pentane-2,4-dione involves its interaction with molecular targets such as enzymes and proteins. The phenylsulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The diketone moiety can participate in keto-enol tautomerism, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Pentane-2,4-dione: Lacks the phenylsulfonyl group, making it less reactive in certain contexts.
Phenylsulfonylacetone: Similar structure but with a different carbon backbone.
Acetylacetone: A simpler diketone without the sulfonyl group.
Uniqueness: 1-(Phenylsulfonyl)pentane-2,4-dione is unique due to the presence of both the phenylsulfonyl and diketone groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.
Properties
CAS No. |
6338-86-9 |
|---|---|
Molecular Formula |
C11H12O4S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
1-(benzenesulfonyl)pentane-2,4-dione |
InChI |
InChI=1S/C11H12O4S/c1-9(12)7-10(13)8-16(14,15)11-5-3-2-4-6-11/h2-6H,7-8H2,1H3 |
InChI Key |
LNUFRWSIOWEPJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)CS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















